molecular formula C12H12O2 B14309057 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one CAS No. 113503-49-4

6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one

Katalognummer: B14309057
CAS-Nummer: 113503-49-4
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: HQIREIQEVUIOJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetramethylidene-2-oxabicyclo[322]nonan-3-one is a complex organic compound with a unique bicyclic structure This compound is part of the bicyclo[32

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure. The reaction conditions often include high pressure and temperatures around 130°C to improve the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one is unique due to its specific arrangement of carbon atoms and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and potential for various applications that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

113503-49-4

Molekularformel

C12H12O2

Molekulargewicht

188.22 g/mol

IUPAC-Name

6,7,8,9-tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one

InChI

InChI=1S/C12H12O2/c1-6-8(3)12-9(4)7(2)10(6)5-11(13)14-12/h10,12H,1-5H2

InChI-Schlüssel

HQIREIQEVUIOJK-UHFFFAOYSA-N

Kanonische SMILES

C=C1C2CC(=O)OC(C1=C)C(=C)C2=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.